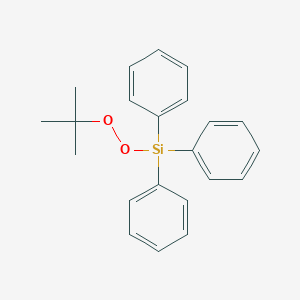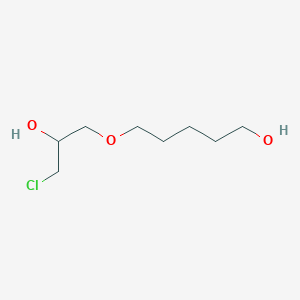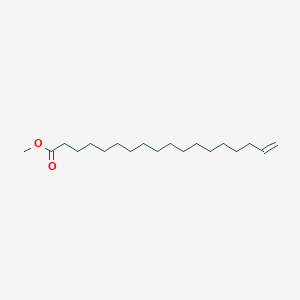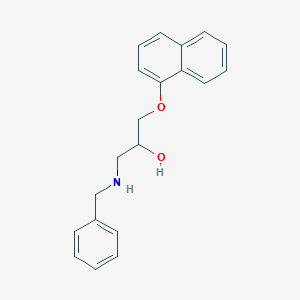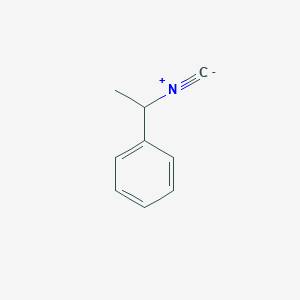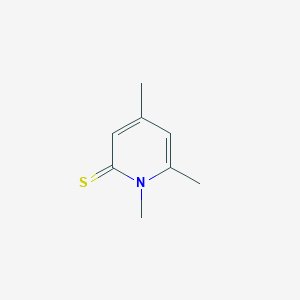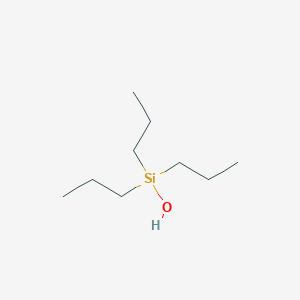
Tripropylsilanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripropylsilanol is a chemical compound that belongs to the class of organosilicon compounds. It is widely used in various scientific research applications due to its unique chemical properties. Tripropylsilanol is synthesized using different methods, including the Grignard reaction, hydrosilylation, and direct synthesis.
Mecanismo De Acción
Tripropylsilanol acts as a silane coupling agent, which means that it can bond organic and inorganic materials together. It can react with hydroxyl groups on the surface of materials, such as glass, metals, and ceramics, to form a covalent bond. This bond enhances the adhesion of materials, which makes it useful in the production of coatings and adhesives.
Biochemical and Physiological Effects
Tripropylsilanol has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not cause any adverse effects on the environment. It is also biodegradable, which makes it a safe and eco-friendly option for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tripropylsilanol has several advantages for lab experiments. It is a versatile compound that can be used in various applications, including the synthesis of organosilicon compounds and the modification of surfaces. It is also non-toxic and biodegradable, which makes it a safe and eco-friendly option. However, tripropylsilanol has some limitations. It is a relatively expensive compound, which can limit its use in large-scale applications. It is also sensitive to moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for tripropylsilanol research. One area of interest is the synthesis of new organosilicon compounds using tripropylsilanol as a precursor. Another area of research is the development of new coatings and adhesives using tripropylsilanol as a coupling agent. Additionally, the use of tripropylsilanol in the production of silica nanoparticles and other nanomaterials is an area of growing interest. Further studies are needed to fully understand the potential of tripropylsilanol in various scientific research applications.
Conclusion
Tripropylsilanol is a versatile compound that has various scientific research applications. It can be synthesized using different methods, including the Grignard reaction, hydrosilylation, and direct synthesis. Tripropylsilanol acts as a silane coupling agent, which enhances the adhesion of materials. It has several advantages, including its non-toxic and biodegradable nature, but also some limitations, such as its sensitivity to moisture and relatively high cost. Future research directions include the synthesis of new organosilicon compounds, the development of new coatings and adhesives, and the use of tripropylsilanol in the production of nanomaterials.
Métodos De Síntesis
Tripropylsilanol can be synthesized using various methods. The Grignard reaction is one of the most common methods used to synthesize tripropylsilanol. This method involves reacting magnesium with tripropylchlorosilane in anhydrous ether to form a Grignard reagent, which is then treated with water to produce tripropylsilanol. Another method is hydrosilylation, which involves the reaction of propene with triethylsilane in the presence of a platinum catalyst. The direct synthesis method involves reacting silicon tetrachloride with propanol in the presence of a catalyst to produce tripropylsilanol.
Aplicaciones Científicas De Investigación
Tripropylsilanol is widely used in various scientific research applications, including the synthesis of organosilicon compounds, the preparation of silica nanoparticles, and the modification of surfaces. It is also used as a solvent in chromatography and as a coupling agent in the production of polymer composites. Tripropylsilanol is also used in the production of high-performance coatings and adhesives.
Propiedades
Número CAS |
17888-60-7 |
|---|---|
Nombre del producto |
Tripropylsilanol |
Fórmula molecular |
C9H22OSi |
Peso molecular |
174.36 g/mol |
Nombre IUPAC |
hydroxy(tripropyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-4-7-11(10,8-5-2)9-6-3/h10H,4-9H2,1-3H3 |
Clave InChI |
IOANYFLVSWZRND-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)O |
SMILES canónico |
CCC[Si](CCC)(CCC)O |
Sinónimos |
Tripropylsilanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




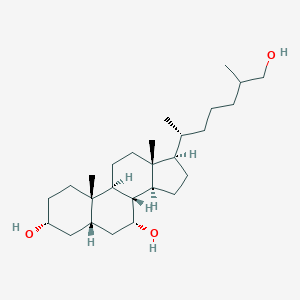

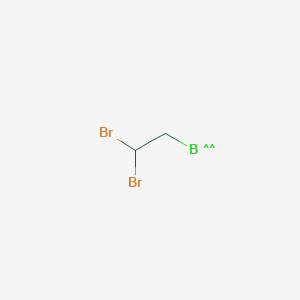

![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
